1-Ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C11H9F3O It is characterized by the presence of an ethynyl group, a methyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-ethynyl-4-methylbenzene with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a base to facilitate the formation of the trifluoroethoxy group .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through various pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The ethynyl group can participate in reactions that form covalent bonds with target molecules, leading to specific biological effects .
Comparison with Similar Compounds
1-Ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:
1-Ethynyl-4-methylbenzene: Lacks the trifluoroethoxy group, resulting in different chemical and physical properties.
4-(2,2,2-Trifluoroethoxy)toluene: Lacks the ethynyl group, leading to variations in reactivity and applications.
The presence of both the ethynyl and trifluoroethoxy groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
1-ethynyl-4-methyl-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-3-9-5-4-8(2)6-10(9)15-7-11(12,13)14/h1,4-6H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLATLYKNBIQCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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